molecular formula C10H12FNO2 B14858087 Ethyl 3-fluoro-2-methylpyridine-5-acetate

Ethyl 3-fluoro-2-methylpyridine-5-acetate

Cat. No.: B14858087
M. Wt: 197.21 g/mol
InChI Key: VPIRLSDFRAWKDG-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-methylpyridine-5-acetate is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the 3-position, a methyl group at the 2-position, and an ethyl acetate group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-2-methylpyridine-5-acetate typically involves the introduction of the fluorine atom, methyl group, and ethyl acetate group onto the pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorine source, such as potassium fluoride, is used to introduce the fluorine atom. The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride. The ethyl acetate group can be introduced through esterification using ethanol and acetic anhydride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2-methylpyridine-5-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amino or thio-substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-fluoro-2-methylpyridine-5-acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the biological activity of active ingredients.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-2-methylpyridine-5-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Ethyl 3-fluoro-2-methylpyridine-5-acetate can be compared with other fluorinated pyridines, such as:

    2-Fluoro-4-methylpyridine: Similar structure but lacks the ethyl acetate group, leading to different chemical properties and applications.

    3-Fluoro-2-methylpyridine:

    Ethyl 2-fluoro-3-methylpyridine-5-acetate: Similar but with different positions of the fluorine and methyl groups, affecting its chemical behavior and applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-(5-fluoro-6-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)5-8-4-9(11)7(2)12-6-8/h4,6H,3,5H2,1-2H3

InChI Key

VPIRLSDFRAWKDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N=C1)C)F

Origin of Product

United States

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